molecular formula C16H22N2O3 B2944545 Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1384672-04-1

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No. B2944545
CAS RN: 1384672-04-1
M. Wt: 290.363
InChI Key: CQEZDCYIWMTLBZ-UHFFFAOYSA-N
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Description

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a chemical compound with the CAS Number: 1384672-04-1 . It has a molecular weight of 290.36 . The IUPAC name for this compound is tert-butyl 7-(acetylamino)-3,4-dihydro-2(1H)-isoquinolinecarboxylate . It is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 290.36 .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Chemoselective Tert-butoxycarbonylation Reagent

The compound has been used in the development of chemoselective tert-butoxycarbonylation agents for acidic proton-containing substrates such as phenols, amines, and carboxylic acids. The reactions proceed chemoselectively in high yield under mild conditions, showcasing the compound's role in facilitating the synthesis of protected amines and carboxylic acids crucial for drug development and biochemical studies (Saito et al., 2006) (Ouchi et al., 2002).

Antifolate Synthesis

The tert-butyl group is chosen as the carboxyl protecting group in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, demonstrating significant inhibition of human thymidylate synthase. This illustrates the compound's application in synthesizing potential chemotherapeutic agents (Pawełczak et al., 1989).

Organic Synthesis and Catalysis

Cascade Reactions and Novel Derivatives

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is central to studies exploring cascade reactions leading to novel pyrrolo[1,2-b][1,2,4]triazine derivatives. Such research underscores the compound's versatility in accessing new chemical spaces for further pharmacological evaluation (Ivanov, 2020).

Safety And Hazards

The safety information for Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate includes several hazard statements: H302 and H412 . The precautionary statements include P264, P270, P273, P301+P312, P330, and P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

tert-butyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(19)17-14-6-5-12-7-8-18(10-13(12)9-14)15(20)21-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQEZDCYIWMTLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

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